molecular formula C10H9NO2 B14854698 Methyl 6-(prop-1-yn-1-yl)nicotinate

Methyl 6-(prop-1-yn-1-yl)nicotinate

Cat. No.: B14854698
M. Wt: 175.18 g/mol
InChI Key: HXHQWNIZSLUQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(prop-1-yn-1-yl)pyridine-3-carboxylate is an organic compound with the molecular formula C10H9NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes a pyridine ring substituted with a propynyl group and a carboxylate ester group. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(prop-1-yn-1-yl)pyridine-3-carboxylate typically involves the alkylation of a pyridine derivative. One common method is the reaction of 6-bromo-3-pyridinecarboxylic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(prop-1-yn-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

Methyl 6-(prop-1-yn-1-yl)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions such as the Sonogashira coupling.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(prop-1-yn-1-yl)pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propynyl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, leading to various biological effects. The pyridine ring can also engage in π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(prop-2-yn-1-yl)pyridine-3-carboxylate: Similar structure but with a different position of the propynyl group.

    Ethyl 6-(prop-1-yn-1-yl)pyridine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 6-(prop-1-yn-1-yl)pyridine-2-carboxylate: Similar structure but with the carboxylate group at a different position on the pyridine ring.

Uniqueness

Methyl 6-(prop-1-yn-1-yl)pyridine-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

methyl 6-prop-1-ynylpyridine-3-carboxylate

InChI

InChI=1S/C10H9NO2/c1-3-4-9-6-5-8(7-11-9)10(12)13-2/h5-7H,1-2H3

InChI Key

HXHQWNIZSLUQRU-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.